molecular formula C7H9NS B141063 1-(Pyridin-4-yl)ethanethiol CAS No. 135207-19-1

1-(Pyridin-4-yl)ethanethiol

Cat. No. B141063
M. Wt: 139.22 g/mol
InChI Key: GIPPXXPTVWLFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)ethanethiol, commonly known as P4ET, is an organic compound that belongs to the thiol family. It is a colorless liquid that has a strong odor. P4ET is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of P4ET is not well understood. However, it is believed that the thiol group in P4ET can form covalent bonds with proteins and other biomolecules. This can lead to changes in their structure and function, which may be useful in drug discovery and other applications.

Biochemical And Physiological Effects

P4ET has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. P4ET has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. Additionally, P4ET has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

P4ET has several advantages for lab experiments. Firstly, it is a stable and readily available compound that can be easily synthesized in large quantities. Secondly, it has a high yield, making it cost-effective for research purposes. However, P4ET also has some limitations. It has a strong odor, which can be unpleasant to work with. Additionally, its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for research on P4ET. Firstly, further studies are needed to understand its mechanism of action. This will help to identify potential applications and optimize its use in scientific research. Secondly, more research is needed to investigate its potential as an anticancer agent and antioxidant. Finally, there is potential for the development of new P4ET-based materials with novel properties and applications.
Conclusion:
In conclusion, P4ET is a unique compound with a range of potential applications in scientific research. Its synthesis method is straightforward, and it has a high yield, making it cost-effective for research purposes. While its mechanism of action is not well understood, it has been found to have a range of biochemical and physiological effects that may be useful in the treatment of various diseases. Further research is needed to fully understand its potential applications and optimize its use in scientific research.

Synthesis Methods

The synthesis of P4ET involves the reaction of pyridine-4-carbaldehyde with ethanethiol in the presence of a catalyst. The reaction is carried out under reflux with stirring for several hours. The product is then purified by distillation or column chromatography. The yield of P4ET is typically high, making it a cost-effective compound for scientific research.

Scientific Research Applications

P4ET has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have potential applications in catalysis, drug discovery, and material science. P4ET is also used as a reagent in organic synthesis, where it can be used to introduce a thiol group into a molecule. This is useful for the synthesis of sulfur-containing compounds, which have biological and pharmaceutical importance.

properties

CAS RN

135207-19-1

Product Name

1-(Pyridin-4-yl)ethanethiol

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1-pyridin-4-ylethanethiol

InChI

InChI=1S/C7H9NS/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3

InChI Key

GIPPXXPTVWLFAO-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)S

Canonical SMILES

CC(C1=CC=NC=C1)S

synonyms

4-Pyridinemethanethiol,alpha-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.